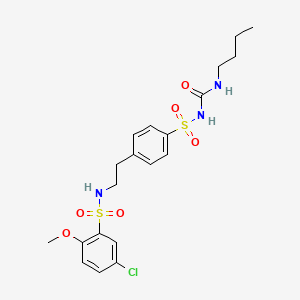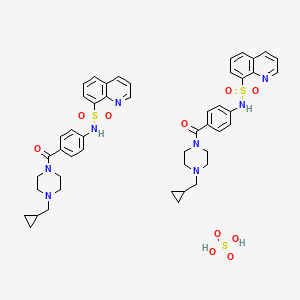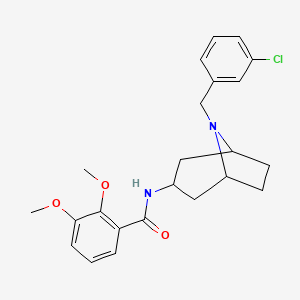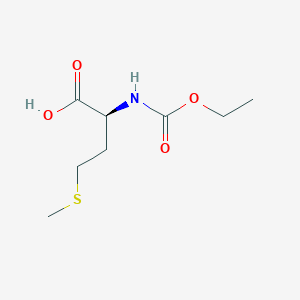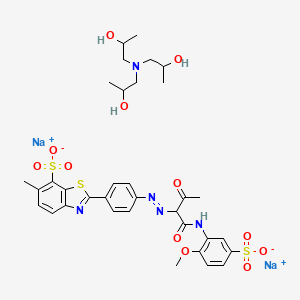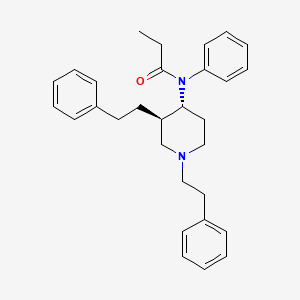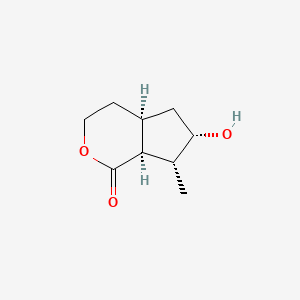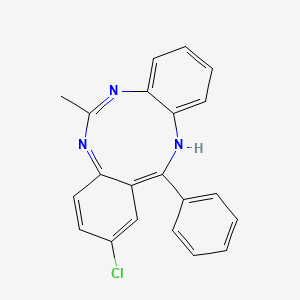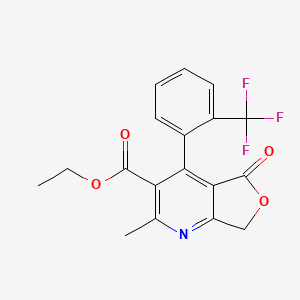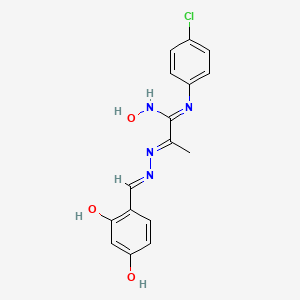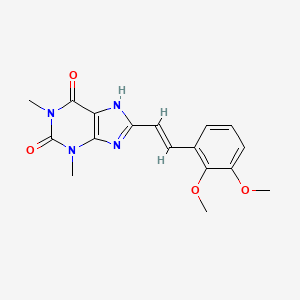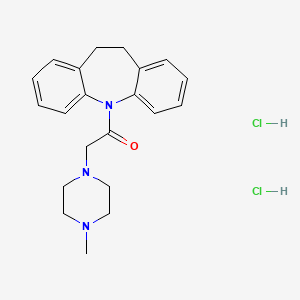
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride: is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride involves multiple steps. The starting materials typically include dibenzazepine derivatives and piperazine. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including its role in treating certain medical conditions.
Industry: Utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-
- 10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine
Uniqueness
Compared to similar compounds, 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride has unique structural features that may confer distinct biological activities.
Eigenschaften
CAS-Nummer |
118989-89-2 |
|---|---|
Molekularformel |
C21H27Cl2N3O |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C21H25N3O.2ClH/c1-22-12-14-23(15-13-22)16-21(25)24-19-8-4-2-6-17(19)10-11-18-7-3-5-9-20(18)24;;/h2-9H,10-16H2,1H3;2*1H |
InChI-Schlüssel |
FEGWKSWAUKWPBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



